Cas no 1895789-91-9 (2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid)

2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid is a structurally unique compound featuring a cyclopropane carboxylic acid core functionalized with a methyl(1-methylpiperidin-4-yl)amino substituent. This configuration imparts distinct physicochemical properties, including potential conformational rigidity and enhanced binding affinity in biological systems. The presence of both a tertiary amine and a carboxylic acid group allows for versatile reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. Its well-defined stereochemistry and modular structure facilitate targeted modifications, enabling applications in the synthesis of pharmacologically active molecules. The compound’s stability and solubility profile further support its utility in research and development settings.
2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid structure
1895789-91-9 structure
Product Name:2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid
CAS No:1895789-91-9
MF:C12H22N2O2
MW:226.315283298492
CID:6180724
PubChem ID:115221458
Update Time:2025-10-23

2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1895789-91-9
    • EN300-767588
    • 2-{[methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid
    • 2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid
    • Inchi: 1S/C12H22N2O2/c1-13-5-3-10(4-6-13)14(2)8-9-7-11(9)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16)
    • InChI Key: JPELJQRTCZZRFV-UHFFFAOYSA-N
    • SMILES: OC(C1CC1CN(C)C1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 226.168127949g/mol
  • Monoisotopic Mass: 226.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 43.8Ų

2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid

Research Briefing on 2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid (CAS: 1895789-91-9)

Recent studies on the compound 2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid (CAS: 1895789-91-9) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This molecule, characterized by its unique cyclopropane-carboxylic acid scaffold and piperidine-derived amine functionality, has garnered attention for its potential applications in drug discovery, particularly in the modulation of central nervous system (CNS) targets. The compound's structural features suggest its utility as a versatile intermediate or pharmacophore in the development of novel therapeutics.

One of the key areas of investigation has been the compound's role as a potential ligand for G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology. Preliminary in vitro studies indicate that 2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid exhibits moderate affinity for certain subtypes of muscarinic and adrenergic receptors. These findings suggest its possible utility in the development of treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, where GPCR modulation is a well-established therapeutic strategy.

Recent synthetic efforts have focused on optimizing the compound's physicochemical properties to enhance its blood-brain barrier (BBB) permeability and metabolic stability. Structure-activity relationship (SAR) studies have explored modifications to the piperidine ring and the cyclopropane moiety, aiming to improve target selectivity and reduce off-target effects. Computational modeling and molecular docking simulations have provided insights into the compound's binding modes, supporting further rational design of derivatives with improved pharmacological profiles.

In addition to its potential CNS applications, 2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid has been investigated for its anti-inflammatory properties. Recent in vivo studies in rodent models of inflammation have demonstrated its ability to modulate cytokine production and reduce oxidative stress, suggesting potential applications in chronic inflammatory conditions. The compound's dual mechanism of action, targeting both neurological and inflammatory pathways, makes it an intriguing candidate for multifactorial diseases such as neuroinflammatory disorders.

Pharmacokinetic studies of the compound have revealed challenges in oral bioavailability, prompting research into prodrug strategies and formulation optimization. Recent advancements in salt formation and co-crystallization techniques have shown promise in improving the compound's solubility and dissolution properties. These developments are crucial for translating the compound's in vitro activity into clinically viable therapeutic agents.

The safety profile of 2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid has been evaluated in preliminary toxicology studies, which indicate a favorable therapeutic window at pharmacologically relevant doses. However, further investigation is needed to fully characterize its long-term safety and potential drug-drug interactions. Current research efforts are focused on identifying the most promising derivatives for preclinical development, with several pharmaceutical companies expressing interest in licensing the technology.

In conclusion, 2-{[Methyl(1-methylpiperidin-4-yl)amino]methyl}cyclopropane-1-carboxylic acid represents a chemically interesting and biologically active scaffold with multiple potential therapeutic applications. Ongoing research continues to explore its full pharmacological potential, with particular emphasis on optimizing its drug-like properties and elucidating its precise mechanisms of action. The compound's development trajectory exemplifies the current trends in medicinal chemistry, where multipotent ligands are increasingly valued for their potential to address complex disease pathologies.

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